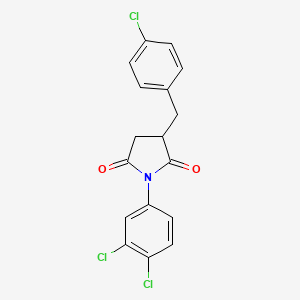![molecular formula C14H21O6P B4943178 diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate, commonly known as GB, is a chemical compound that belongs to the organophosphate family. It is widely known for its use as a nerve agent in chemical warfare. GB is a colorless and odorless liquid that can cause severe damage to the nervous system, leading to paralysis and even death.
Wirkmechanismus
GB acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and leading to paralysis.
Biochemical and Physiological Effects:
GB can have several biochemical and physiological effects on the body. It can cause inhibition of acetylcholinesterase activity, leading to an overstimulation of the nervous system. This can cause symptoms such as muscle twitching, convulsions, and respiratory failure. GB can also cause damage to the liver, kidneys, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
GB can be a useful tool in laboratory experiments to study the effects of organophosphate poisoning on the nervous system. However, its use is limited due to its toxicity and potential health risks. Researchers must take appropriate safety precautions when working with GB to avoid exposure and minimize the risk of poisoning.
Zukünftige Richtungen
There are several future directions for research involving GB. One area of interest is the development of new antidotes and treatments for organophosphate poisoning. Another area of interest is the use of GB as a research tool to study the effects of nerve agents on the nervous system. Additionally, researchers may investigate the use of GB in the treatment of certain medical conditions, such as Alzheimer's disease.
Synthesemethoden
GB can be synthesized using several methods, including the reaction of 1,3-benzodioxole with phosphorus trichloride, followed by the reaction with isopropyl alcohol. Another method involves the reaction of 1,3-benzodioxole with phosphorus oxychloride, followed by the reaction with diisopropylamine.
Wissenschaftliche Forschungsanwendungen
GB has been extensively studied for its potential use in chemical warfare. However, it has also been used as a research tool in various scientific fields, including biochemistry, pharmacology, and toxicology. GB is commonly used to study the effects of organophosphate poisoning on the nervous system.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-di(propan-2-yloxy)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21O6P/c1-9(2)19-21(16,20-10(3)4)14(15)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10,14-15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDFIJFNHZQDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC2=C(C=C1)OCO2)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B4943128.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4943165.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)
